2-(3,5-Dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[4.5]decane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[45]decane-1,3-dione is a synthetic compound known for its unique spirocyclic structure This compound belongs to the class of spiro compounds, which are characterized by a bicyclic system where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[4.5]decane-1,3-dione typically involves a multi-step process. One common method includes the reaction of 3,5-dichlorobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic conditions to form the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[4.5]decane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(3,5-Dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[4.5]decane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[4.5]decane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spirocyclic core but differs in the substituents attached to the rings.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with a different set of functional groups, used in various chemical and pharmaceutical applications.
Uniqueness
2-(3,5-Dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[4.5]decane-1,3-dione is unique due to the presence of both dichlorophenyl and trimethyl groups, which impart distinct chemical properties and potential biological activities. Its unique structure makes it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[4.5]decane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO2/c1-11-7-17(2,3)10-18(8-11)9-15(22)21(16(18)23)14-5-12(19)4-13(20)6-14/h4-6,11H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWPWKKRDRVORF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC2(C1)CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.